

# Opaganib: A Cross-Species Examination of Efficacy from Murine Models to Human Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Opaganib**  
Cat. No.: **B605085**

[Get Quote](#)

A Comparative Analysis for Researchers and Drug Development Professionals

**Opaganib** (formerly ABC294640), an orally administered, first-in-class selective inhibitor of sphingosine kinase-2 (SK2), has demonstrated a breadth of therapeutic potential across a range of preclinical models and human clinical trials. This guide provides a comprehensive comparison of **Opaganib**'s efficacy, detailing its mechanism of action, and presenting experimental data from both murine and human studies in oncology, virology, and inflammatory diseases.

## Mechanism of Action: Targeting a Key Cellular Regulator

**Opaganib**'s primary mechanism of action is the selective inhibition of SK2, an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).<sup>[1][2]</sup> By blocking SK2, **Opaganib** disrupts the cellular balance between pro-apoptotic ceramide and pro-survival S1P, leading to an increase in ceramide levels and a decrease in S1P.<sup>[1][2]</sup> This shift induces cell death (apoptosis) and inhibits cell proliferation, key processes in cancer and viral infections.<sup>[1][2]</sup> Furthermore, **Opaganib**'s influence extends to downstream signaling pathways, including the suppression of pERK and pAKT, which are crucial for cell growth and survival.<sup>[1]</sup>





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Recent Progress in the Development of Opaganib for the Treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Opaganib (ABC294640) Induces Immunogenic Tumor Cell Death and Enhances Checkpoint Antibody Therapy [mdpi.com]
- To cite this document: BenchChem. [Opaganib: A Cross-Species Examination of Efficacy from Murine Models to Human Trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605085#cross-species-validation-of-opaganib-s-efficacy-from-mice-to-humans>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)